1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone 1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034616-27-6
VCID: VC4934710
InChI: InChI=1S/C19H18N2O2S/c22-19(12-16-5-3-11-24-16)21-10-9-15(13-21)23-18-8-7-14-4-1-2-6-17(14)20-18/h1-8,11,15H,9-10,12-13H2
SMILES: C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CS4
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

CAS No.: 2034616-27-6

Cat. No.: VC4934710

Molecular Formula: C19H18N2O2S

Molecular Weight: 338.43

* For research use only. Not for human or veterinary use.

1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone - 2034616-27-6

Specification

CAS No. 2034616-27-6
Molecular Formula C19H18N2O2S
Molecular Weight 338.43
IUPAC Name 1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone
Standard InChI InChI=1S/C19H18N2O2S/c22-19(12-16-5-3-11-24-16)21-10-9-15(13-21)23-18-8-7-14-4-1-2-6-17(14)20-18/h1-8,11,15H,9-10,12-13H2
Standard InChI Key OBEFLHGHUZQHQF-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CS4

Introduction

Structural Features and Physicochemical Properties

The compound’s structure integrates three key moieties:

  • Quinoline: A bicyclic aromatic system with a nitrogen atom at position 1.

  • Pyrrolidine: A five-membered saturated amine ring.

  • Thiophene: A sulfur-containing heterocycle.

The SMILES notation O=C(Cc1cccs1)N1CCC(Oc2ccc3ccccc3n2)C1\text{O=C(Cc1cccs1)N1CCC(Oc2ccc3ccccc3n2)C1} highlights the ethanone backbone linking the thiophen-2-yl and pyrrolidin-1-yl groups, with the quinolin-2-yloxy substituent at the pyrrolidine’s 3-position . Key physicochemical properties include:

PropertyValue
Molecular FormulaC19H18N2O2S\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight338.4 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

The absence of reported density and thermal stability data underscores the need for further experimental characterization .

Synthesis and Characterization

Synthetic Routes

The compound’s synthesis likely involves multi-step strategies common to quinoline derivatives:

  • Quinoline Core Formation: Pfitzinger reaction using isatin derivatives and ketones under basic conditions .

  • Pyrrolidine Functionalization: Nucleophilic substitution or coupling reactions to introduce the pyrrolidine-oxy group .

  • Thiophene-Ethanone Integration: Friedel-Crafts acylation or Mannich reactions to attach the thiophen-2-yl-ethanone moiety .

A representative pathway could involve:

  • Cyclization of 5-substituted isatin with acetophenone to form quinoline-4-carboxylic acid.

  • Amide coupling with pyrrolidine derivatives.

  • Suzuki-Miyaura cross-coupling for thiophene incorporation .

Analytical Characterization

  • Spectroscopy: 1H^1\text{H} NMR would reveal pyrrolidine protons (δ 3.0–3.5 ppm), quinoline aromatic signals (δ 7.5–8.5 ppm), and thiophene resonances (δ 6.5–7.2 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 338.4 confirms the molecular weight .

Biological Activities and Applications

Antimicrobial and Anticancer Prospects

  • Antimicrobial: Thiophene-containing compounds show activity against S. aureus and E. coli . The ethanone-thiophene moiety may disrupt bacterial membrane integrity .

  • Anticancer: Quinoline derivatives interfere with DNA replication and kinase signaling . Hybrids like 2-quinolinone-cinnamic acid conjugates exhibit IC50_{50} values <10 μM in breast cancer models .

Structure-Activity Relationships (SAR)

Key SAR insights from analogs include:

  • Quinoline Substitution: Electron-withdrawing groups (e.g., -CF3_3) enhance antiviral potency .

  • Pyrrolidine Flexibility: Saturation improves metabolic stability compared to aromatic amines .

  • Thiophene Position: 2-Thiophen-yl derivatives exhibit superior bioavailability over 3-substituted isomers .

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